![molecular formula C10H11BrO2 B117885 Ethyl 3-bromo-4-methylbenzoate CAS No. 147962-81-0](/img/structure/B117885.png)
Ethyl 3-bromo-4-methylbenzoate
Overview
Description
Ethyl 3-bromo-4-methylbenzoate is a chemical compound with the CAS Number: 147962-81-0 . It has a molecular weight of 243.1 and its IUPAC name is ethyl 3-bromo-4-methylbenzoate . It is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 3-bromo-4-methylbenzoate is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 . The compound has a molar refractivity of 55.2±0.3 cm^3 .Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-methylbenzoate has a molecular weight of 243.10 g/mol . It has a density of 1.4±0.1 g/cm^3, a boiling point of 302.6±22.0 °C at 760 mmHg, and a flash point of 136.8±22.3 °C . The compound has a molar volume of 176.3±3.0 cm^3 .Scientific Research Applications
Biochemistry Research
Lastly, in biochemistry, it’s used to investigate enzyme-catalyzed reactions where the bromine atom can be a good leaving group in enzymatic substitutions, aiding in understanding the mechanisms of enzyme action.
Each of these fields leverages the unique chemical properties of Ethyl 3-bromo-4-methylbenzoate , such as its reactivity due to the bromine atom, to explore and develop new applications and technologies .
Safety and Hazards
Ethyl 3-bromo-4-methylbenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .
properties
IUPAC Name |
ethyl 3-bromo-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZQYNXOOLMOGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565862 | |
Record name | Ethyl 3-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147962-81-0 | |
Record name | Ethyl 3-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 3-bromo-4-methylbenzoate in the synthesis of Nilotinib?
A1: Ethyl 3-bromo-4-methylbenzoate serves as a crucial building block in the multi-step synthesis of Nilotinib []. It reacts with 4-(pyridin-3-yl)-2-aminopyrimidine through a condensation reaction. This is followed by hydrolysis to yield 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid, a key intermediate in the synthesis of Nilotinib [].
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